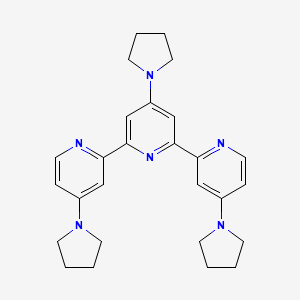
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine is a complex organic compound featuring multiple pyrrolidine and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine typically involves multi-step organic reactions. One common approach is the functionalization of preformed pyrrolidine rings, which can be achieved through various synthetic strategies . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, as well as employing scalable techniques such as continuous flow chemistry.
Análisis De Reacciones Químicas
Types of Reactions
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium on carbon. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce more saturated derivatives of the compound.
Aplicaciones Científicas De Investigación
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and pyridine rings can engage in various binding interactions, influencing the activity of the target molecules. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-pyrrolidinylpyridine: This compound shares the pyrrolidine and pyridine rings but lacks the additional pyrrolidinylpyridinyl groups.
2,6-bis(1,2,3-triazol-4-yl)pyridine: Another compound with a similar pyridine core but different substituents, used in coordination chemistry.
Uniqueness
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine is unique due to its multiple pyrrolidine and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential pharmacological activities set it apart from simpler analogs .
Propiedades
Número CAS |
474491-01-5 |
|---|---|
Fórmula molecular |
C27H32N6 |
Peso molecular |
440.6 g/mol |
Nombre IUPAC |
4-pyrrolidin-1-yl-2,6-bis(4-pyrrolidin-1-ylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C27H32N6/c1-2-12-31(11-1)21-7-9-28-24(17-21)26-19-23(33-15-5-6-16-33)20-27(30-26)25-18-22(8-10-29-25)32-13-3-4-14-32/h7-10,17-20H,1-6,11-16H2 |
Clave InChI |
IHCLGBZBKUZTCR-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)C2=CC(=NC=C2)C3=CC(=CC(=N3)C4=NC=CC(=C4)N5CCCC5)N6CCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



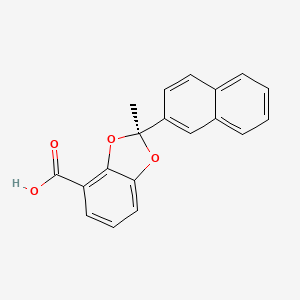
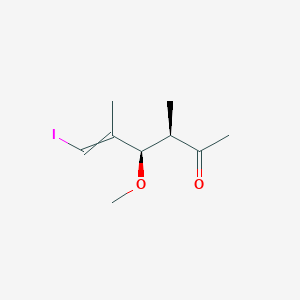
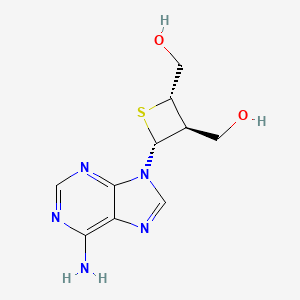
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)
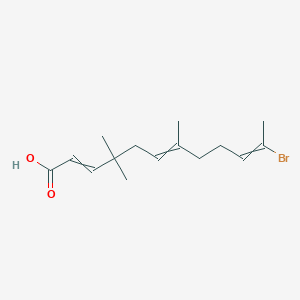
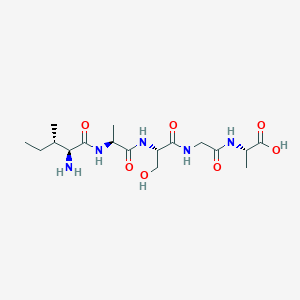

![N-{2-[(Triphenylmethyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B14254391.png)
![3,4-Di[(2S)-nonan-2-yl]thiophene](/img/structure/B14254399.png)
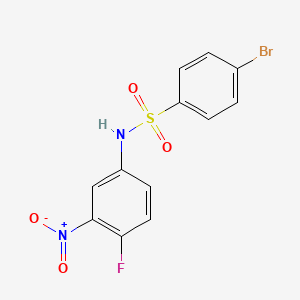
![(1R,3S,4R)-3-acetyl-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14254413.png)
![4-[4-(3-Methylphenyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14254416.png)

